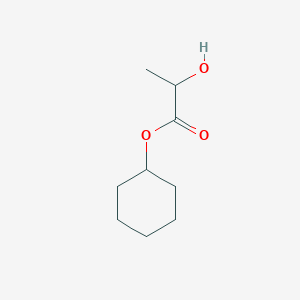
Lactic acid, cyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 2-hydroxypropanoate is an organic compound with the molecular formula C9H16O3. It is a yellow to pale yellow oil and is known for its applications in various fields of chemistry and industry . The compound is also referred to by its CAS number 68791-95-7 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with 2-hydroxypropanoic acid (lactic acid) in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of cyclohexyl 2-hydroxypropanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl 2-oxopropanoate.
Reduction: Reduction reactions can convert it into cyclohexyl 2-hydroxypropanoate alcohol.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Cyclohexyl 2-oxopropanoate.
Reduction: Cyclohexyl 2-hydroxypropanoate alcohol.
Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Cyclohexyl 2-hydroxypropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclohexyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an esterifying agent, facilitating the formation of ester bonds in various chemical reactions. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl acetate: Similar ester structure but with an acetate group instead of a hydroxypropanoate group.
Cyclohexyl propanoate: Similar ester structure but lacks the hydroxyl group on the propanoate moiety.
Uniqueness
Cyclohexyl 2-hydroxypropanoate is unique due to the presence of both a cyclohexyl group and a hydroxypropanoate group, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Número CAS |
68791-95-7 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
cyclohexyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3 |
Clave InChI |
MLXVQJMYSKICMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)


![1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127719.png)




![N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14127739.png)
![3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14127750.png)

![(4S,8R,9R,21R)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B14127759.png)
